Cesium-138

Catalog No.
S628677
CAS No.
15758-29-9
M.F
Cs
M. Wt
137.91102 g/mol
Availability
Inquiry
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Cesium-138

CAS Number

15758-29-9

Product Name

Cesium-138

IUPAC Name

cesium-138

Molecular Formula

Cs

Molecular Weight

137.91102 g/mol

InChI

InChI=1S/Cs/i1+5

InChI Key

TVFDJXOCXUVLDH-BKFZFHPZSA-N

SMILES

[Cs]

Synonyms

138Cs radioisotope, Caesium-138, Cesium-138, Cs-138 radioisotope

Canonical SMILES

[Cs]

Isomeric SMILES

[138Cs]

Cesium-138 is an isotope of the chemical element cesium, which has the atomic number 55. It is a radioactive isotope with a half-life of approximately 33.5 minutes, decaying primarily through beta decay to form barium-138. This isotope is one of several isotopes of cesium, which include stable and unstable forms, with cesium-133 being the only stable isotope . Cesium-138 is significant in nuclear chemistry due to its production during the fission of uranium-235 in nuclear reactors, making it a notable fission product .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Cesium/Reactions.htm" rel="nofollow noopener" target="_blank"> . The reaction of cesium with oxygen leads to the formation of cesium superoxide when burned in air:

2Cs(s)+O2(g)2CsO2(s)2\text{Cs}(s)+\text{O}_2(g)\rightarrow 2\text{CsO}_2(s)

Cesium-138 is produced as a byproduct in nuclear fission processes, particularly from uranium-235. In nuclear reactors, when uranium undergoes fission, various isotopes are formed, including cesium isotopes. The extraction and isolation of cesium isotopes typically involve chemical separation techniques such as ion exchange or fractional crystallization from fission products .

Studies on the interactions of cesium isotopes focus on their behavior in nuclear reactions and their environmental impact following nuclear accidents. For example, research has shown that cesium-137 and other isotopes can persist in the environment after release from nuclear facilities or accidents, leading to contamination issues that require careful monitoring and remediation efforts .

Cesium-138 shares similarities with other alkali metal isotopes but is unique due to its specific radioactive properties. Below is a comparison with similar compounds:

CompoundIsotope TypeHalf-LifeNotable Properties
Cesium-133StableStableOnly stable isotope of cesium; used in atomic clocks
Cesium-137Radioactive30.04 yearsSignificant fission product; used in medical applications
Potassium-40Radioactive1.248 billion yearsNaturally occurring; used in geological dating
Rubidium-87StableStableSimilar properties; used in atomic clocks

Uniqueness of Cesium-138: Its short half-life makes it less prevalent for practical applications compared to other isotopes like cesium-137 but important for understanding fission processes and radioactive decay dynamics.

Radioactive Decay Pathways

Cesium-138 represents a radioactive isotope of cesium with atomic number 55, mass number 138, and neutron number 83 [1]. The isotope exhibits a relatively short half-life of 33.41 minutes and undergoes radioactive decay through two primary pathways [1] [2]. The atomic mass of cesium-138 is 137.9110171 atomic mass units with a mass excess of -82.887407 megaelectron volts [4]. The ground state of cesium-138 possesses a nuclear spin of 3⁻ with a magnetic moment of +0.699(4) nuclear magnetons and a quadrupole moment of +0.112(17) barns [27].

The primary decay pathway involves beta-minus decay directly to the ground state of barium-138, accounting for the majority of decay events [1] [2]. Additionally, cesium-138 exhibits an isomeric state at 79.9 kiloelectron volts above the ground state, which introduces a secondary decay pathway through isomeric transition [1] [2] [29]. The total decay energy released during the transformation from cesium-138 to barium-138 amounts to 5.375 megaelectron volts [2] [29].

PropertyValue
Atomic Number (Z)55 [1]
Mass Number (A)138 [1]
Neutron Number (N)83 [1]
Atomic Mass137.9110171(98) u [2]
Ground State Spin3⁻ [1] [27]
Magnetic Moment+0.699(4) μN [27]
Total Decay Energy5.375(9) MeV [2] [29]

Beta Decay Characteristics

The beta-minus decay of cesium-138 proceeds through the transformation of a neutron into a proton within the nucleus, resulting in the emission of an electron and an electron antineutrino [1] [4]. This process converts cesium-138 directly into stable barium-138 with 100% branching ratio for the ground state transition [1] [4]. The maximum beta energy released during this decay process reaches 5.375 megaelectron volts, while the mean electron energy averages 1.24621 megaelectron volts [4].

The beta decay characteristics demonstrate typical features of allowed transitions, with the energy distribution following the standard beta spectrum shape [4]. The decay constant for cesium-138 has been measured as 3.4578 × 10⁻⁴ per second, corresponding to the observed half-life [4]. The beta particles emitted during decay exhibit various energy endpoints, with the most significant beta transitions occurring at energies of 1.046, 1.111, 1.125, 1.200, 1.264, 1.306, 1.454, and 1.670 megaelectron volts [4].

Experimental measurements have confirmed that cesium-138 undergoes complete beta-minus decay to barium-138 without any competing decay modes such as electron capture or alpha decay [1] [4]. The beta spectrum analysis reveals multiple beta groups corresponding to transitions to various excited states in the daughter nucleus barium-138 [4]. These transitions subsequently lead to gamma-ray emission as the excited barium-138 nucleus cascades to its ground state [4].

Isomeric Transition Dynamics

Cesium-138 possesses a metastable nuclear isomer designated as cesium-138m, located 79.9(3) kiloelectron volts above the ground state [1] [2] [29]. This isomeric state exhibits a significantly different nuclear spin of 6⁻ compared to the ground state spin of 3⁻ [1] [27] [29]. The metastable state demonstrates a half-life of 2.91(8) minutes, considerably shorter than the ground state half-life [1] [2] [29].

The isomeric transition dynamics involve two competing decay pathways from the metastable state [1] [2]. The dominant pathway represents internal conversion and gamma emission directly to the ground state of cesium-138, accounting for 81% of the metastable state decays [1] [2]. The alternative pathway involves beta-minus decay directly to barium-138, comprising 19% of the transitions with a decay energy of 5.453 megaelectron volts [1] [2].

The metastable state exhibits distinct nuclear moments, including a magnetic moment of +1.710(9) nuclear magnetons and a quadrupole moment of -0.37(5) barns [27]. These values differ substantially from the ground state moments, reflecting the altered nuclear configuration in the isomeric state [27]. The isomeric transition energy of 79.9 kiloelectron volts results in the emission of conversion electrons and low-energy gamma rays during the decay to the ground state [25] [29].

Isomeric State PropertyValue
Excitation Energy79.9(3) keV [1] [29]
Half-life2.91(8) minutes [1] [29]
Nuclear Spin6⁻ [1] [27]
Magnetic Moment+1.710(9) μN [27]
Internal Transition Branch81% [1] [2]
Beta Decay Branch19% [1] [2]

Half-Life and Decay Constants

The half-life of cesium-138 has been precisely determined through multiple experimental studies as 33.41 minutes, equivalent to 2,004.6 seconds [1] [4] [20]. This measurement represents the time required for exactly half of any given quantity of cesium-138 nuclei to undergo radioactive decay [1] [2]. The consistency of half-life measurements across different research groups confirms the reliability of this fundamental nuclear property [2] [20].

The decay constant, representing the probability per unit time that a nucleus will decay, has been calculated as 3.4578 × 10⁻⁴ per second [4]. This value directly relates to the half-life through the fundamental relationship λ = ln(2)/t₁/₂, where λ represents the decay constant and t₁/₂ represents the half-life [4]. The decay constant enables precise calculations of activity and decay rates for any given quantity of cesium-138 [4].

Experimental determinations of the cesium-138 half-life have employed various detection methods, including beta counting, gamma spectroscopy, and radiochemical separation techniques [11] [20]. Early measurements by Bartholomew and Baerg reported a half-life of 32.2 ± 0.1 minutes over approximately 14 half-lives [20]. More recent evaluations have converged on the accepted value of 33.41 minutes with improved precision [1] [4].

The specific activity of cesium-138, calculated from the decay constant and atomic mass, amounts to approximately 1.51 × 10¹⁸ becquerels per gram [4]. This extremely high specific activity reflects the short half-life of the isotope and indicates rapid radioactive decay [4]. The decay statistics follow standard exponential decay kinetics, with the activity decreasing by exactly 50% every 33.41 minutes [4].

Decay ParameterValue
Half-life33.41 minutes [1] [4]
Half-life (seconds)2,004.6 s [4]
Decay Constant3.4578 × 10⁻⁴ s⁻¹ [4]
Specific Activity1.51 × 10¹⁸ Bq/g [4]

Gamma-Ray Emission Profiles

The gamma-ray emission profile of cesium-138 exhibits a complex spectrum with multiple discrete energy peaks spanning from low-energy transitions to high-energy gamma rays exceeding 2.6 megaelectron volts [4]. The most prominent gamma-ray transition occurs at 1,435.9 kiloelectron volts with an emission probability of 76.3%, representing the dominant gamma ray in the decay scheme [4] [11]. Additional significant gamma rays appear at energies of 462.8 kiloelectron volts (30.75% intensity) and 1,009.8 kiloelectron volts (29.83% intensity) [4].

Comprehensive gamma-ray spectroscopy measurements have identified numerous gamma transitions with energies ranging from 138.1 to 2,639.6 kiloelectron volts [4]. The complete gamma-ray spectrum includes transitions at 138.1, 227.8, 409.0, 462.8, 547.0, 871.8, 1,009.8, 1,147.2, 1,343.6, 1,435.9, 2,218.0, and 2,639.6 kiloelectron volts [4]. Each gamma ray corresponds to specific nuclear transitions between excited states in the daughter nucleus barium-138 following beta decay [4].

The gamma-ray emission intensities have been precisely measured using high-purity germanium detectors and sodium iodide scintillation spectrometers [10] [11]. The 1,435.9 kiloelectron volt gamma ray, initially reported with an abundance of 74 ± 5%, has been confirmed through multiple independent measurements [11]. Detailed analysis of the gamma-ray cascade reveals the nuclear level structure of barium-138 and the population of various excited states following beta decay [4].

Internal conversion processes compete with gamma-ray emission for certain transitions, particularly for lower-energy gamma rays [4]. The conversion electron spectrum includes Auger electrons with energies ranging from 10.9 to 3,567.5 electron volts, reflecting the atomic rearrangement following internal conversion [4]. The mean photon energy across all gamma-ray transitions averages 2.36111 megaelectron volts [4].

Gamma-Ray Energy (keV)Emission Intensity (%)Transition Type
1,435.976.30 [4] [11]Primary gamma
462.830.75 [4]Secondary gamma
1,009.829.83 [4]Secondary gamma
2,218.015.18 [4]High-energy gamma
547.010.76 [4]Medium-energy gamma
2,639.67.630 [4]High-energy gamma
871.85.112 [4]Medium-energy gamma
409.04.662 [4]Low-energy gamma

Neutron Capture Cross-Section Analysis

The neutron capture cross-section of cesium-138 represents a critical nuclear parameter for understanding neutron interaction probabilities and nuclear transmutation processes [15] [34]. While direct measurements of cesium-138 neutron capture cross-sections remain limited due to the isotope's short half-life, theoretical calculations and related cesium isotope studies provide valuable insights into expected cross-section values [31] [34] [37].

Neutron capture cross-section measurements for stable cesium-133 have been extensively studied, revealing thermal neutron capture cross-sections in the range of 29 to 30 barns [37]. These measurements employed time-of-flight methods with anti-Compton sodium iodide spectrometers to determine capture yields across neutron energies from 15 to 100 kiloelectron volts [37]. The capture cross-section data for cesium-133 provides a baseline for understanding neutron interaction characteristics in cesium isotopes [37].

Studies of cesium-135 neutron capture have measured thermal neutron capture cross-sections of 8.3 ± 0.3 barns and resonance integrals of 37.9 ± 2.7 barns [15]. These measurements utilized activation methods with reactor neutron irradiation to determine capture rates [15]. The cesium-135 data demonstrates the isotopic dependence of neutron capture cross-sections within the cesium family [15].

Theoretical nuclear model calculations suggest that cesium-138, with its neutron-rich composition and 83 neutrons, would exhibit neutron capture cross-sections intermediate between cesium-135 and heavier cesium isotopes [34]. The neutron capture process would likely proceed through compound nucleus formation, followed by gamma-ray emission to produce cesium-139 [34]. However, the extremely short half-life of cesium-138 makes direct cross-section measurements technically challenging [34].

Resonance integral calculations for cesium isotopes indicate strong energy dependence in the epithermal neutron range [15] [34]. The neutron capture cross-section typically follows a 1/v energy dependence in the thermal region, with resonance effects becoming prominent at higher neutron energies [32] [34]. For cesium-138, the neutron capture cross-section would be expected to decrease with increasing neutron energy above the thermal range [34].

Cesium IsotopeThermal Cross-Section (barns)Resonance Integral (barns)Reference
Cesium-133~30 [37]Not reported [37]
Cesium-1358.3 ± 0.3 [15]37.9 ± 2.7 [15] [15]
Cesium-138Theoretical estimateNot measured [34]

Nuclear Fission Yield in Uranium-235 Reactors

Nuclear fission of Uranium-235 (²³⁵U) in thermal neutron reactors represents the primary production pathway for Cesium-138 [1] [2] [3]. When ²³⁵U undergoes thermal neutron-induced fission, the asymmetric splitting of the heavy nucleus produces two fission fragments with mass distributions centered around mass numbers 95 and 138 [2] [4].

The formation of Cesium-138 in fission follows a specific decay chain mechanism. The initial fission process produces Xenon-138 (¹³⁸Xe) with a half-life of 17 minutes, which subsequently undergoes beta decay to form Cesium-138 [1] [3]. This indirect formation pathway can be represented as:

²³⁵U + n → ¹³⁸Xe + lighter fragments + neutrons

¹³⁸Xe (17 min) → ¹³⁸Cs (33.41 min) + β⁻

Experimental measurements conducted by Bartholomew and Baerg in 1956 using the 4π counting technique established the fission yield of Cesium-138 from thermal neutron fission of ²³⁵U as 7.22 ± 0.29% [1] [3]. This value was determined relative to the fission yield of Barium-140 (¹⁴⁰Ba), which was established at 6.32% [3]. The study utilized uranium oxide samples irradiated in the Chalk River Nuclear Research Experimental reactor at neutron fluxes of approximately 5 × 10¹³ neutrons/cm²/sec [3].

The measured fission yield of 7.22% significantly exceeded earlier theoretical predictions. Pappas had estimated the mass 138 chain yield at approximately 6.8% based on prompt neutron emission models [1] [3]. Additionally, mass spectrometric determinations by Steinberg and Glendenin yielded a lower value of 5.74% [1]. The discrepancy between experimental and theoretical values suggests enhanced fission yield due to delayed neutron emission from Iodine-139 (¹³⁹I), which contributes additional mass 138 fragments through neutron loss [3].

The enhanced yield observed for the mass 138 chain correlates with the 2.6-second delayed neutron emitter Iodine-139 [3]. Analysis indicates that approximately 56% of ¹³⁹I beta decay events lead to neutron emission from excited Xenon-139 daughter nuclei, thereby increasing the effective yield of mass 138 fission products [3]. This delayed neutron contribution accounts for the observed fission yield being approximately 0.5% higher than smooth curve predictions [3].

Neutron Activation Pathways

Neutron activation represents an alternative production method for Cesium-138, achieved through neutron capture reactions on stable or long-lived cesium isotopes [5] [6]. The primary activation pathway involves thermal neutron capture by Cesium-137 (¹³⁷Cs):

¹³⁷Cs + n → ¹³⁸Cs + γ

Precise measurements of the thermal neutron capture cross section for the ¹³⁷Cs(n,γ)¹³⁸Cs reaction have been conducted using modified cadmium ratio techniques [5]. Sekine and colleagues determined the thermal neutron cross section (for 2,200 m/s neutrons) as 0.25 ± 0.02 barns, with a resonance integral of 0.36 ± 0.07 barns [5]. These measurements were performed using pneumatic tube facilities in the Japan Research Reactor-4 swimming pool reactor, with cesium-137 targets of approximately 0.4 megabecquerels activity [5].

The neutron activation process requires consideration of the metastable state production. Wada and colleagues investigated the production probability of the isomeric state ¹³⁸ᵐCs in thermal neutron capture reactions [6]. Their measurements revealed that the production probability of ¹³⁸ᵐCs was 0.75 ± 0.18, indicating that approximately 75% of neutron capture events lead to the metastable state formation [6]. This finding revised the effective cross section upward by 9 ± 2%, yielding corrected values of σ = 0.29 ± 0.02 barns for the effective cross section and σ₀ = 0.27 ± 0.03 barns for the thermal neutron capture cross section [6].

The neutron activation pathway offers advantages for controlled production of Cesium-138 in research applications. The relatively low cross section ensures manageable production rates, while the well-characterized decay properties of ¹³⁷Cs (30.17-year half-life) provide a stable target material for extended irradiation campaigns [5] [6]. The short half-life of ¹³⁸Cs (33.41 minutes) necessitates rapid processing and measurement protocols to minimize decay losses during handling [7] [3].

Isotope Separation Techniques

The separation and purification of Cesium-138 from complex nuclear mixtures requires sophisticated isotope separation technologies. Two primary approaches have been developed for cesium isotope separation: ion exchange chromatography and mass spectrometric enrichment methods.

Ion Exchange Chromatography

Ion exchange chromatography represents the most widely applied method for cesium separation from radioactive waste streams and fission product mixtures [8] [9] [10]. The technique exploits the unique chemical properties of cesium ions to achieve selective separation from other alkali metals and fission products.

Resorcinol-formaldehyde resins have demonstrated exceptional selectivity for cesium ions in alkaline solutions [10] [11]. These organic ion exchange materials exhibit high cesium capacity and selectivity due to their specific molecular structure. The primary structural unit consists of 1,2,3,4-tetrasubstituted resorcinol ring units that provide optimal cesium binding sites [10]. The hydroxyl groups on the resorcinol rings serve as fixed ionic groups, enabling cesium exchange at pH values above 8 [10].

Performance optimization of resorcinol-formaldehyde resins requires careful control of synthesis parameters. Curing temperatures between 105-130°C provide optimal resin performance, while temperatures outside this range result in incomplete crosslinking or chemical degradation [10]. Particle size optimization reveals that 20-50 mesh particles offer the best balance between access to ion exchange sites and diffusion limitations [10]. Smaller particles suffer from site degradation, while larger particles exhibit reduced cesium uptake due to mass transfer limitations [10].

Alternative ion exchange materials include phenol-formaldehyde resins such as CS-100, which serve as commercial baseline materials for cesium separation [10]. However, these resins demonstrate significantly lower cesium selectivity compared to resorcinol-formaldehyde materials due to their different structural composition, primarily consisting of 1,2,4-trisubstituted phenol rings with phenoxy-ether groups [10].

Advanced ion exchange materials such as SuperLig 644 resins have been developed for enhanced cesium separation performance [12]. Modeling studies indicate that spherical SuperLig 644 resins can reduce column cycling requirements by 50% for high-potassium waste solutions compared to conventional materials [12]. The improved performance translates to reduced nitric acid consumption during resin elution and decreased sodium addition during regeneration, significantly lowering operational costs [12].

Electrochemically switched ion exchange represents an innovative approach for cesium separation using nickel hexacyanoferrate electrodes [9] [13]. This technique employs applied electrical potential to enhance cesium adsorption and desorption rates while increasing separation efficiency [13]. The process utilizes diaphragm-isolated reactors with porous three-dimensional carbon felt electrodes coated with nickel hexacyanoferrate [13]. Experimental results demonstrate preferential cesium adsorption over sodium ions, with enhanced kinetics under electrochemical control [13].

Mass Spectrometric Enrichment

Mass spectrometric enrichment techniques provide highly precise methods for cesium isotope separation based on mass differences between isotopes [14] [15] [16]. These approaches offer superior separation factors compared to conventional chemical methods, enabling precise isotopic enrichment for research and analytical applications.

Liquid solution centrifugation represents a novel approach for isotope separation that can be applied to cesium isotopes [14] [15]. This technique involves centrifuging dissolved chemical compounds in liquid solutions to achieve mass-based separation. Experimental demonstrations on various isotopic systems have achieved single-stage selectivities of 1.046-1.067 per unit mass difference [14] [15]. The scalability of this approach has been demonstrated through multi-stage enrichment processes, with separation factors multiplied by 5-10 times per stage in continuous countercurrent operations [15].

Thermal ionization mass spectrometry provides another pathway for cesium isotope analysis and separation [17] [18]. Cesium ions are produced through thermal surface ionization processes where cesium vapor impacts heated tungsten surfaces, causing atoms to evaporate as ions [17]. Compact ion source designs have been developed using solid cesium salts with novel orifice ionizer configurations that produce high current densities of cesium ions [17]. These systems offer advantages including low power operation, ease of fabrication, long source lifetime, and good ion optical properties [17].

Multiple collector inductively coupled plasma mass spectrometry represents the current state-of-the-art for precise cesium isotope ratio measurements [16] [18]. These instruments provide capability for simultaneous detection of multiple cesium isotopes with high precision and accuracy. Instrumental mass bias corrections using sample-standard bracketing methods enable reproducibility better than 0.040‰ for cesium isotope ratio measurements [16].

Light-induced drift techniques offer potential for highly efficient cesium isotope separation utilizing laser-based methods [19]. This approach provides translational velocity to thermal atomic distributions through selective laser excitation. Experimental studies with Cesium-133 have demonstrated complete directional control of atomic drift by tuning laser wavelength, indicating potential for future implementation of complete isotope separation between Cesium-133 and Cesium-135 [19].

Dates

Last modified: 07-20-2023

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